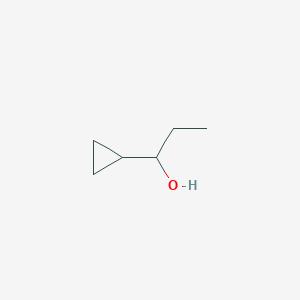

1-Cyclopropylpropan-1-ol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-cyclopropylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-2-6(7)5-3-4-5/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTCOQDWIJYYSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Formulation

A common laboratory method for the synthesis of 1-cyclopropylpropan-1-ol involves the Grignard reaction. This method utilizes the reaction of cyclopropyl (B3062369) magnesium bromide (a Grignard reagent) with propanal. The cyclopropyl magnesium bromide is typically prepared by reacting bromocyclopropane (B120050) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). Propanal is then added to this Grignard reagent, and the resulting magnesium alkoxide is hydrolyzed in a subsequent step, typically with an aqueous acid solution, to yield this compound.

Another synthetic route is the reduction of 1-cyclopropylpropan-1-one (B2659827). chemsynthesis.com This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4), in a suitable solvent.

Chemical Reactions and Derivatives

Ring-Opening Reactions

The high ring strain of the cyclopropane moiety in this compound makes it susceptible to ring-opening reactions under various conditions, including the presence of electrophiles, acids, and radical initiators. These reactions often proceed through carbocationic or radical intermediates, leading to rearranged and structurally diverse products.

The cyclopropane ring can act as a nucleophile, attacking electrophiles to initiate ring-opening. In the context of cyclopropylcarbinol systems like this compound, this process is often facilitated by the hydroxyl group. The reaction typically begins with the activation of the alcohol, for instance, by protonation under acidic conditions, which enhances the leaving group ability of water and promotes the formation of a cyclopropylcarbinyl cation. This cation is unstable and readily undergoes rearrangement through ring-opening to form more stable homoallylic or cyclobutane-type carbocations, which are then trapped by nucleophiles present in the reaction medium. The regioselectivity of the ring-opening is influenced by the substitution pattern on the cyclopropane ring. smolecule.com

Under acidic conditions, this compound can undergo dehydration to form alkenes. smolecule.com However, due to the proximity of the strained ring, this process is often accompanied by rearrangement. The initial protonation of the hydroxyl group followed by the loss of a water molecule generates a secondary cyclopropylcarbinyl cation. This intermediate can then follow several pathways. A simple elimination of a proton from an adjacent carbon would yield cyclopropyl-substituted alkenes. Alternatively, and often favorably, the strained C-C bonds of the cyclopropane ring can cleave to relieve ring strain, leading to a ring-opened carbocation. This can result in the formation of rearranged products such as homoallylic alcohols or cyclopentene (B43876) derivatives, depending on the reaction conditions and the nature of the acid catalyst. smolecule.com

Mercury(II) salts are effective electrophiles for mediating the ring-opening of cyclopropane rings. osti.gov This reaction, known as mercuration, involves the electrophilic attack of a mercury(II) species on the cyclopropane ring to form a mercurinium ion intermediate. For cyclopropylcarbinol derivatives, the intramolecular hydroxyl group can act as a nucleophile, trapping this intermediate. This process typically occurs with high regioselectivity, leading to the formation of organomercurial compounds with a ring-opened structure. osti.gov Subsequent demercuration, usually with sodium borohydride (B1222165), replaces the mercury with a hydrogen atom, yielding substituted tetrahydrofuran (B95107) or other cyclic ether derivatives. The reaction proceeds via a corner-mercurated cyclopropane mechanism. osti.gov

Solvolysis is a reaction where the solvent acts as the nucleophile. vedantu.comlibretexts.orgyoutube.com To facilitate this, the hydroxyl group of this compound is first converted into a better leaving group, such as a tosylate (p-toluenesulfonate) or a halide. whiterose.ac.uk The solvolysis of the resulting 1-cyclopropylpropyl tosylate or halide in a polar protic solvent (like water, ethanol, or acetic acid) proceeds through a carbocationic intermediate formed upon the departure of the leaving group. vedantu.comwhiterose.ac.uk Due to the influence of the cyclopropyl group, this reaction does not typically proceed via a simple SN1 mechanism. Instead, it often involves significant rearrangement. The neighboring cyclopropane ring participates in the departure of the leaving group, a phenomenon known as anchimeric assistance, leading to a non-classical carbocation. This intermediate can then rearrange through ring expansion to yield more stable cyclopentenyl cations, which are subsequently trapped by the solvent to form cyclopentenol (B8032323) products. researchgate.net

Recent research has demonstrated the utility of this compound in cascade reactions that involve radical-initiated ring expansion to form substituted cyclopentane (B165970) structures. wiley.comresearchgate.net In one such methodology, an iridium-catalyzed hydrogen borrowing reaction is employed. researchgate.netwiley.com The process begins with the oxidation of this compound to its corresponding ketone, 1-cyclopropylpropan-1-one. This ketone then undergoes an aldol (B89426) condensation with another ketone to form a vinyl cyclopropane intermediate. A subsequent single electron transfer (SET) to this intermediate initiates a radical ring-opening/ring-closing cascade, ultimately forming a five-membered ring. wiley.comresearchgate.netwiley.com

In a related approach, a manganese-catalyzed reaction couples this compound with methyl ketones. rsc.orgrsc.org This acceptorless-dehydrogenative coupling also proceeds through the in-situ formation of a vinyl cyclopropanone (B1606653) intermediate, which then undergoes a radical-initiated ring expansion to yield acyl cyclopentenes. rsc.orgrsc.org For example, the reaction of this compound with acetophenone (B1666503) under manganese catalysis provided the corresponding acyl cyclopentene in 88% yield. rsc.orgrsc.org Experiments using radical traps like TEMPO have supported the proposed radical pathway for the ring expansion step. wiley.com

Table 1: Iridium-Catalyzed Hydrogen Borrowing Cascade with this compound This table summarizes the optimization of the reaction between Ph methyl ketone and this compound (2a) to form the rearranged cyclopentane product (4a) versus the unrearranged side-product (3a).*

| Entry | Catalyst System | Base (Equiv.) | Temp (°C) | Yield 3a (%) | Yield 4a (%) |

| 1 | [RhCpCl]₂–L1 | KOt-Bu (3) | 85 | - | trace |

| 2 | [CpIrCl₂]₂–L1 | KOt-Bu (3) | 85 | 3 | 4 |

| 3 | [Rh(cod)Cl]₂–L1 | KOt-Bu (3) | 85 | - | 8 |

| 4 | [Ir(cod)Cl]₂–L1 | KOt-Bu (3) | 85 | 7 | 15 |

| 5 | [Ir(cod)Cl]₂–L1 | KOt-Bu (3) | 110 | trace | 19 |

| 6 | [Ir(cod)Cl]₂–L1 | KOt-Bu (3) | 125 | trace | 29 |

| 7 | [Ir(cod)Cl]₂–L1 | KOt-Bu (2) | 125 | 1 | 40 |

| 8 | [Ir(cod)Cl]₂–L1 | KOt-Bu (1) | 125 | 3 | 69 |

Data sourced from Wübbolt et al., 2020. researchgate.net L1 refers to the cataCXium A ligand.

Oxidation and Reduction Pathways

The secondary alcohol group of this compound can be readily oxidized to the corresponding ketone, 1-cyclopropylpropan-1-one. chemsynthesis.com Various oxidizing agents can be employed for this transformation. For instance, Swern oxidation, using a mixture of oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO), has been used to produce 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one (B58639) from its corresponding alcohol precursor. google.com Other methods include the use of transition metal catalysts like ruthenium(III) chloride or manganese dioxide, which can achieve the oxidation without affecting the cyclopropane ring. Ozone has also been reported to oxidize methylene (B1212753) groups adjacent to a cyclopropane ring to the corresponding ketone. thieme-connect.de

Conversely, this compound can be synthesized via the reduction of 1-cyclopropylpropan-1-one. Standard reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH₄) are effective for this transformation. lookchemmall.com Catalytic hydrogenation is another viable method. These reactions are fundamental in synthetic sequences where the alcohol or ketone functionality is needed at different stages.

Table 2: Oxidation and Reduction Reactions of the this compound/one System

| Transformation | Reactant | Reagent(s) | Product | Reference(s) |

| Oxidation | This compound derivative | Oxalyl chloride, DMSO | 1-Cyclopropylpropan-1-one derivative | google.com |

| Oxidation | 1-Cyclopropylpropan-2-ol | RuCl₃ or MnO₂ | 1-Cyclopropylpropan-2-one | |

| Oxidation | Methylene adjacent to cyclopropane | Ozone (O₃) | Cyclopropyl ketone | thieme-connect.de |

| Reduction | 1-Cyclopropylpentan-1-one | Lithium aluminum hydride (LAH) | 1-Cyclopropylpentan-1-ol | lookchemmall.com |

| Reduction | 1-Cyclopropylethanone | Catalytic Hydrogenation (Ru-BINAP) | 1-Cyclopropylethan-1-ol |

Oxidative Transformations of Cyclopropyl Alcohols

The oxidation of secondary cyclopropyl alcohols like this compound is a fundamental transformation that typically yields the corresponding cyclopropyl ketone. Various oxidizing agents can accomplish this conversion, with the choice of reagent often influencing the reaction's efficiency and selectivity.

Common methods for the oxidation of secondary alcohols to ketones are applicable to cyclopropyl alcohols. nih.govorganic-chemistry.org For instance, chromium-based reagents have been used, although they can sometimes lead to ring-cleavage products due to the strain in the cyclopropane ring. acs.org More selective and milder conditions are often preferred. The oxidation of a secondary cyclopropyl alcohol to a cyclopropyl ketone can be achieved using ruthenium tetroxide. cdnsciencepub.com Another effective method involves using ceric ammonium (B1175870) nitrate (B79036) (CAN), which acts as a one-electron oxidizing agent, converting secondary alcohols to ketones. organic-chemistry.org Copper-catalyzed systems, in conjunction with oxidants like di-tert-butyldiaziridinone, also provide an efficient pathway for oxidizing a wide range of secondary alcohols, including those with cyclopropyl groups, under mild conditions. nih.gov

The primary product of the oxidation of this compound is 1-cyclopropylpropan-1-one (also known as cyclopropyl propyl ketone). This reaction is a key step in multi-step syntheses where the ketone functionality is required for subsequent transformations. orgsyn.orgacs.org

Table 1: Selected Methods for Oxidation of Secondary Cyclopropyl Alcohols

| Oxidizing System | Substrate Type | Product | Notes |

|---|---|---|---|

| Ruthenium Tetroxide | Secondary Cyclopropyl Alcohol | Cyclopropyl Ketone | Effective for substrates resistant to milder oxidants. cdnsciencepub.com |

| Ceric Ammonium Nitrate (CAN) | Secondary Alcohol | Ketone | A versatile one-electron oxidant. organic-chemistry.org |

| CuBr / Diaziridinone | Secondary Alcohol | Ketone | Mild conditions, high yields, and good functional group tolerance. nih.gov |

Reduction of Derived Carbonyl Compounds

The carbonyl group in cyclopropyl ketones, such as the 1-cyclopropylpropan-1-one derived from the oxidation of this compound, can be reduced back to a secondary alcohol or further to a methylene group. The stereochemical outcome of the reduction to the alcohol is of significant interest in organic synthesis.

Hydride-reducing agents are commonly employed for this transformation. The stereoselectivity of the reduction is highly dependent on the steric bulk of both the reducing agent and the substituents on the cyclopropyl ketone. acs.orgnih.gov For many cyclopropyl ketones, reduction with reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) proceeds via hydride attack on the most stable, bisected conformation of the ketone. nih.govdoi.org This often leads to predictable diastereoselectivity. For instance, bulky reducing agents like K-Selectride can provide high diastereoselectivity, favoring the formation of one alcohol diastereomer over the other. doi.org Conversely, using a different reducing agent, such as diisobutylaluminum hydride (DIBAL-H), can sometimes lead to the opposite stereochemical outcome. doi.orgresearchgate.net

The complete reduction of the carbonyl group to a methylene (CH₂) group, converting 1-cyclopropylpropan-1-one to ethylcyclopropane, can be achieved through methods like the Wolff-Kishner reduction. acs.org

Table 2: Stereoselectivity in Hydride Reduction of Cyclopropyl Ketones

| Reducing Agent | Substrate Feature | Major Product Stereochemistry | Reference |

|---|---|---|---|

| K-Selectride | Cyclopropyl Ketone w/ Phosphonate Group | High diastereoselectivity (>98% de) | doi.org |

| DIBAL-H | Cyclopropyl Ketone w/ Phosphonate Group | Opposite diastereoselectivity to K-Selectride | doi.org |

Rearrangement Reactions

The strained three-membered ring in this compound and its derivatives makes them susceptible to a variety of rearrangement reactions, often leading to the formation of larger, more stable ring systems or acyclic compounds.

Vinyl Cyclopropane Rearrangements within Hydrogen Borrowing Cascades

A sophisticated transformation involving cyclopropyl alcohols is the vinyl cyclopropane rearrangement embedded within a transition metal-catalyzed hydrogen borrowing cascade. nih.govwiley.comox.ac.uk This process typically begins with the catalytic oxidation of the cyclopropyl alcohol (like this compound) to the corresponding ketone. researchgate.netrsc.org This in-situ generated ketone then undergoes an aldol condensation with another ketone to form a vinyl cyclopropane-containing intermediate. wiley.comox.ac.uk This intermediate can then undergo a ring-expansion rearrangement, often initiated by a single electron transfer (SET), to form a five-membered ring. nih.govwiley.com The catalytic cycle is completed by the reduction of the newly formed enone, with the hydrogen atoms "borrowed" in the initial oxidation step being returned. ox.ac.ukresearchgate.net Iridium catalysts are particularly effective for this type of cascade reaction, enabling the synthesis of complex cyclopentane structures with high diastereoselectivity. nih.govwiley.comrsc.org

Spontaneous Rearrangements of Nitrite (B80452) Esters of Cyclopropanols

Cyclopropanols can be converted into nitrite esters, which are prone to spontaneous rearrangement. pitt.eduacs.org The photolysis of these nitrite esters generates alkoxyl radicals. researchgate.net This process can lead to the homolytic cleavage of a carbon-carbon bond in the cyclopropane ring. This rearrangement pathway can result in the formation of nitroso ketones. pitt.edu The reaction of cyclopropylcarbinols with nitriles in the presence of a strong acid, a related transformation known as the Ritter reaction, can also induce ring opening to form N-acyl homoallylic amines. tandfonline.comcapes.gov.br The formation of a cyclopropylcarbinyl cation intermediate is a key step in these rearrangements, which can proceed through complex pathways to yield rearranged products. researchgate.netchemrxiv.orgtubitak.gov.tr

Pyrolytic Rearrangements of Cyclopropyl Acetates to Allyl Acetates

When cyclopropyl acetates, which can be formed from cyclopropanols, are subjected to high temperatures (pyrolysis), they can undergo rearrangement to form allyl acetates. pitt.eduacs.org This thermal rearrangement is believed to proceed through the homolytic cleavage of a carbon-carbon bond in the cyclopropane ring, forming a 1,3-diradical intermediate. acs.org This diradical can then rearrange to the more stable allylic system. While alkyl-substituted cyclopropyl acetates often yield a single rearranged product cleanly, the pyrolysis of aryl-substituted cyclopropyl acetates can lead to complex mixtures of products. acs.org This transformation is a classic example of the thermal reactivity of strained cyclopropane rings. wikipedia.orgresearchgate.net

Coupling and Functionalization Reactions

This compound and its derived ketone are valuable substrates for various coupling and functionalization reactions that build molecular complexity.

The derived cyclopropyl ketones can participate in formal [3+2] cycloaddition reactions. nih.govacs.org These reactions, which can be catalyzed by reagents like samarium(II) iodide (SmI₂) or by visible light photocatalysis, couple the cyclopropyl ketone with an alkene or alkyne. nih.govnih.gov The reaction proceeds via a one-electron reduction of the ketone to a radical anion, which then opens the cyclopropane ring to form a 1,3-radical intermediate that engages in the cycloaddition, ultimately forming a five-membered ring. nih.gov

Furthermore, nickel-catalyzed cross-coupling reactions can achieve the ring-opening functionalization of cyclopropyl ketones. chemrxiv.orgrsc.org These methods allow for the coupling of the cyclopropyl ketone with organohalides, leading to γ-functionalized ketone products. The hydroxyl group of the parent alcohol can also act as a directing group to facilitate the functionalization of remote C-H bonds, although this is more established for other types of alcohols. rsc.orgnih.govnih.gov The unique reactivity of the cyclopropyl group, often involving the generation of cyclopropylcarbinyl cation intermediates, is central to many of these functionalization strategies. researchgate.netchemrxiv.org

Nickel-Catalyzed C-O Bond Activation

The activation of the carbon-oxygen (C-O) bond in alcohols is a pivotal step in many synthetic transformations, allowing for their use as electrophiles in cross-coupling reactions. While direct C-O bond activation of saturated secondary alcohols is challenging, alcohols adjacent to a group that can stabilize a positive charge or an organometallic intermediate, such as a vinyl or cyclopropyl group, are more amenable to this process. Nickel catalysis has emerged as a powerful tool for such transformations, often enabling the coupling of otherwise unreactive alcohol derivatives. organic-chemistry.orgsioc-journal.cn

The C-O bond of this compound is analogous to that of an allylic alcohol due to the electronic nature of the cyclopropyl group. In nickel-catalyzed allylic substitution reactions, the C-O bond of the alcohol is activated to form a π-allylnickel intermediate, which can then react with a variety of nucleophiles. organic-chemistry.orgnih.gov This activation often requires a Lewis acid co-catalyst or conversion of the hydroxyl group into a better leaving group in situ. nih.govorganic-chemistry.org For instance, nickel complexes, such as those prepared from Ni(cod)₂ and phosphine (B1218219) ligands like P(o-anisyl)₃ or dppe (1,2-bis(diphenylphosphino)ethane), have been shown to effectively catalyze the substitution of allylic alcohols. organic-chemistry.orgorganic-chemistry.org

Mechanistic studies suggest that these reactions can proceed through a Ni(0)/Ni(II) catalytic cycle. organic-chemistry.org The process typically involves oxidative addition of the C-O bond to a Ni(0) center to form an η³-allylnickel(II) complex. organic-chemistry.org This intermediate is then attacked by a nucleophile, followed by reductive elimination to furnish the product and regenerate the Ni(0) catalyst. In the case of this compound, the cyclopropyl group would stabilize the corresponding nickel intermediate, facilitating the initial C-O bond cleavage. While direct alkylation of this compound with Grignard reagents has been shown to proceed with a Ni(dppe)Cl₂ catalyst, demonstrating the feasibility of C-O activation in this system. organic-chemistry.org

| Alcohol Substrate | Coupling Partner | Catalyst System | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Cinnamyl alcohol | Ethylene | Ni(cod)₂ / P(o-anisyl)₃ / Et₃SiOTf | Et₃N, rt, 18 h | (E)-1-phenylpenta-1,4-diene | 83 | nih.gov |

| 1-Phenylallyl alcohol | n-Butylmagnesium chloride | Ni(dppe)Cl₂ | THF, 25 °C, 12 h | (E)-1-Phenylhept-2-ene | 96 | organic-chemistry.org |

| 1-Phenylallyl alcohol | Cyclopropylmagnesium bromide | Ni(dppe)Cl₂ | THF, 25 °C, 12 h | (E)-Allyl(cyclopropyl)benzene | 91 | organic-chemistry.org |

| Cinnamyl methyl ether | Propylene | Ni(cod)₂ / P(Cy)₃ / Et₃SiOTf | Et₃N, rt, 18 h | (E)-2-Methyl-5-phenylpenta-1,4-diene | 65 | nih.gov |

Coupling with Alkynes to Form Substituted Allylic Alcohols

A significant transformation pathway for cyclopropyl carbinols, including this compound, is their redox-economical coupling with alkynes to generate substituted allylic alcohols. This reaction represents an efficient method for constructing complex alcohol products by forming a new C-C bond. Research has demonstrated that nickel catalysis can effectively mediate this transformation. sigmaaldrich.comkurahashi-lab.comchemsrc.com

In a key study, a nickel-catalyzed coupling reaction between various alcohols and terminal alkynes was developed to produce allylic alcohols. nii.ac.jpnih.gov The reaction utilizes a catalyst system typically composed of a nickel(0) precursor, such as Ni(cod)₂, and a combination of an N-heterocyclic carbene (NHC) ligand (e.g., IPr) and a phosphine ligand (e.g., PCy₃). nih.gov This dual-ligand system is crucial for promoting the desired hydroaminoalkylation of the alkyne, which leads to the formation of the allylic amine product. While the specific example of this compound is not detailed, the reaction is applicable to secondary alcohols, particularly those that are activated, such as benzylic and allylic alcohols. Given the electronic similarity of the cyclopropyl carbinol to these activated systems, it serves as a suitable substrate.

The mechanism is believed to involve the nickel-hydride species generated in situ. The alcohol serves as the hydrogen source in a hydrogen-transfer type mechanism, making the process highly atom-economical. The nickel catalyst facilitates the addition of the alkyne and the organic fragment derived from the alcohol to generate the final allylic alcohol product. This method provides a direct route to allylic alcohols from readily available starting materials without the need for pre-functionalized reagents. nih.gov

| Alcohol | Alkyne | Catalyst System | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzyl alcohol | 1-Phenyl-1-propyne | Ni(cod)₂ / (R,R,R,R)-SIPE / P(OPh)₃ | Toluene, 100 °C | (E)-2,3-Diphenyl-2-buten-1-ol | 82 | nih.gov |

| 1-Phenylethanol | Diphenylacetylene | Ni(cod)₂ / (R,R,R,R)-SIPE / P(OPh)₃ | Toluene, 100 °C | (E)-1,2,3-Triphenyl-2-buten-1-ol | 75 | nih.gov |

| Cyclopropyl carbinol | Phenylacetylene | Ni(cod)₂ / NHC ligand | Not specified | Substituted allylic alcohol | Not specified | chemsrc.com |

Intramolecular Cyclization Reactions for Benzo-Fused Nitrogen Rings

Derivatives of this compound are valuable precursors for the synthesis of complex, polycyclic nitrogen-containing heterocycles. Specifically, (S)-3-amino-3-cyclopropylpropan-1-ol has been utilized as a key building block in the construction of potent tricyclic inhibitors of the B-cell lymphoma 6 (BCL6) protein, which are of interest in medicinal chemistry. nih.govnih.gov The synthesis of these target molecules involves a crucial intramolecular cyclization step to form a benzo-fused piperidine-like ring system. nih.gov

The synthetic sequence typically begins with a substitution reaction where the amino group of (S)-3-amino-3-cyclopropylpropan-1-ol displaces a leaving group on a substituted quinolinone core. nih.gov The primary alcohol of the cyclopropylpropanol moiety is then converted into a better leaving group, commonly a tosylate. nih.gov Treatment of this tosylated intermediate with a base, such as N,N-diisopropylethylamine (DIPEA), in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) at elevated temperatures induces an intramolecular cyclization. nih.gov The nitrogen atom of the amino group attached to the quinolinone ring acts as a nucleophile, displacing the tosylate to form the new six-membered ring, resulting in the desired 2,3,4,6-tetrahydrobenzo[h] nih.govfigshare.comnaphthyridin-5(1H)-one core structure. nih.gov

This strategy highlights the utility of the C3-amino alcohol scaffold derived from this compound in building complex molecular architectures through intramolecular ring-forming reactions.

| Reactant | Reagents | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-(((6-Nitro-2-oxo-1,2-dihydroquinolin-4-yl)amino)butyl 4-methylbenzenesulfonate | DIPEA | NMP, 160 °C, µW, 1 h | 2-Methyl-9-nitro-2,3,4,6-tetrahydrobenzo[h] nih.govfigshare.comnaphthyridin-5(1H)-one | 67 | nih.gov |

| (S)-3-((4-((3-Cyano-2-chloropyridin-4-yl)amino)-6-nitro-2-oxo-1,2-dihydroquinolin-3-yl)amino)-3-cyclopropylpropyl 4-methylbenzenesulfonate | NaH | DMF, rt | (S)-4-((3-Cyclopropyl-10-nitro-5-oxo-1,2,3,4,5,6-hexahydrobenzo[h] nih.govfigshare.comnaphthyridin-9-yl)amino)-2-chloronicotinonitrile | 85 | acs.org |

Elucidation of Reaction Mechanisms

The chemical behavior of this compound is dominated by the three-membered ring, which acts as a latent source of reactivity. Its reactions often involve the formation of cationic intermediates, leading to a variety of rearrangement and ring-opening products.

Cyclopropanes, the smallest carbocycles, possess significant ring strain, which is a driving force for reactions that lead to the opening of the ring. scispace.comyoutube.com This inherent strain makes the C-C bonds of the cyclopropane ring susceptible to cleavage. In compounds like this compound, the generation of a carbocation adjacent to the cyclopropane ring (a cyclopropylcarbinyl cation) triggers rapid rearrangements. The cyclopropyl group can stabilize an adjacent positive charge through conjugation, a property that stems from the p-character of its bent C-C bonds. However, this stabilization often leads to cleavage of one of the distal cyclopropane bonds to relieve ring strain, resulting in ring-opened products. youtube.comnih.gov For instance, addition reactions, whether electrophilic, nucleophilic, or radical-based, commonly lead to the opening of the cyclopropane ring. youtube.com

The reactivity is further influenced by substituents on the ring. Donor-acceptor (D-A) cyclopropanes, which have both an electron-donating and an electron-accepting group, are particularly activated. The presence of a highly polarized bond in D-A cyclopropanes facilitates catalytic activation and ring-opening, typically initiated by a Lewis acid coordinating to the electron-withdrawing group. scispace.com

The stereochemical outcome of reactions involving cyclopropylcarbinyl systems is a key area of investigation, with significant implications for asymmetric synthesis. The formation and rearrangement of cyclopropylcarbinyl cations can proceed with a high degree of stereochemical control. nih.gov

In asymmetric rearrangements, chiral catalysts, such as a chiral N-triflyl phosphoramide, can create an enzyme-like microenvironment. nih.gov This environment influences the dehydration of the cyclopropylcarbinol to generate a cyclopropylcarbinyl cation as part of a chiral ion pair. The subsequent nucleophilic attack and ring-opening can then proceed enantioselectively. nih.gov The stereochemistry of the starting material and the nature of the catalyst are crucial for controlling the configuration of the product. rsc.org For example, in certain intramolecular Friedel-Crafts alkylations of non-donor–acceptor cyclopropanes, the ring-opening proceeds with a complete retention of configuration, where an alkoxy functionality directs the selective bond breaking. rsc.org

Similarly, stereocontrol is paramount in cyclopropanation reactions, such as the Michael Initiated Ring Closure (MIRC). rsc.org The stereochemistry of the resulting cyclopropane can be controlled by using chiral substrates, chiral nucleophiles, or chiral catalysts. rsc.org These methods allow for the selective formation of specific diastereomers or enantiomers. rsc.org

Table 1: Factors Influencing Stereochemical Outcome in Cyclopropane Reactions

| Factor | Influence | Example |

|---|---|---|

| Chiral Catalysts | Create a chiral environment that directs the approach of nucleophiles, leading to high enantioselectivity in rearrangements. nih.gov | Chiral N-triflyl phosphoramide in asymmetric cyclopropylcarbinyl cation rearrangement. nih.gov |

| Substrate Control | The inherent chirality or functional groups within the substrate can direct the stereochemical course of the reaction. rsc.orgrsc.org | An alkoxy group in a cyclopropane substrate leading to ring-opening with retention of configuration. rsc.org |

| Chiral Auxiliaries | A chiral group temporarily attached to the reactant guides the stereochemistry of the reaction. rsc.org | Use of chiral auxiliaries in MIRC reactions to produce enantiomerically enriched cyclopropanes. rsc.org |

Single Electron Transfer (SET) represents an alternative mechanistic pathway for the rearrangement and reaction of cyclopropane-containing molecules. In an SET process, an electron is transferred from a nucleophile or an electrode to the substrate, generating a radical anion. mdpi.comyoutube.com This intermediate can then undergo further reactions. nih.gov

For instance, in the context of cyclopropanation, a visible-light-mediated reaction catalyzed by an organic hydrocarbon can proceed through an SET mechanism. The SET generates a transient iodine radical species which then participates in the construction of the cyclopropane ring. rsc.org Cathodic SET can also be used to activate aryl halides, initiating a radical chain reaction without the need for transition metal catalysts. mdpi.com This principle of generating radical intermediates via SET can be applied to induce rearrangements in systems containing a cyclopropylcarbinyl moiety. The initial step involves the transfer of an electron from a nucleophile to the substrate to form a radical anion. youtube.com

The Woodward-Hoffmann rules are a set of principles based on the conservation of orbital symmetry that predict the stereochemical outcome of pericyclic reactions, including the electrocyclic ring-opening of cyclopropanes. wikipedia.orgchemeurope.com These rules dictate whether a reaction proceeds in a conrotatory or disrotatory fashion under thermal or photochemical conditions. wikipedia.orgfiveable.me

In a conrotatory process, the substituents at the termini of the breaking bond rotate in the same direction (both clockwise or both counter-clockwise), whereas in a disrotatory process, they rotate in opposite directions. wikipedia.org The solvolytic ring-opening of a cyclopropyl cation to an allyl cation is a classic example. According to the rules, this 3-membered ring system containing 2 π-electrons (in the transition state) undergoes a disrotatory opening under thermal conditions. chemeurope.com

A refinement known as the Woodward–Hoffmann–DePuy rule addresses the torquoselectivity, or the preference for one of two allowed disrotatory pathways in the ring-opening of substituted cyclopropyl derivatives. acs.org The rule states that the favored disrotatory motion is the one where the substituents cis to the leaving group rotate inwards. This specific rotation provides electronic assistance to the cleavage of the carbon-leaving group bond, stabilizing the developing cation. acs.org

Table 2: Woodward-Hoffmann Rules for Electrocyclic Reactions

| Number of π Electrons | Thermal Conditions | Photochemical Conditions |

|---|---|---|

| 4n | Conrotatory chemeurope.com | Disrotatory chemeurope.com |

| 4n + 2 | Disrotatory chemeurope.com | Conrotatory chemeurope.com |

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the complex mechanisms of reactions involving this compound and related compounds.

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules, allowing researchers to study reaction pathways, transition states, and the factors controlling selectivity. mdpi.comrsc.org DFT calculations provide valuable insights that complement experimental findings.

In the study of cyclopropane chemistry, DFT has been used to:

Investigate Reaction Mechanisms: DFT calculations can map out the energy profile of a reaction, identifying intermediates and transition states. This has been applied to understand the selectivity of carbon-carbon bond cleavage in the ring-opening of cyclopropyl carbinol derivatives. nih.gov

Explain Stereoselectivity: Computational models can elucidate the origins of stereoselectivity. For instance, DFT was used to support a stepwise Friedel–Crafts type mechanism in a diastereoselective ring-opening, showing how an alkoxy group controls selective bond breaking and leads to retention of configuration. rsc.org

Analyze Torquoselectivity: DFT studies on the ring-opening of cyclopropyl bromides have confirmed the Woodward-Hoffmann-DePuy rule, clarifying the role of electronic stabilization in directing the stereochemical outcome. acs.org

Elucidate Catalyst Roles: DFT calculations have been employed to understand the role of iodine in promoting cyclopropanation reactions via either Single Electron Transfer (SET) or iodine-atom transfer radical addition (I-ATRA) pathways. rsc.org

Predict Reactivity: Theoretical calculations can predict the kinetic barriers for reactions, such as the ring-opening of different cyclopropyl radicals, showing how substituents can drastically alter reactivity. researchgate.net

These computational approaches allow for a detailed, molecular-level understanding of why certain products are formed, how catalysts function, and how stereochemical control is achieved in reactions involving the cyclopropylcarbinyl framework.

Semiempirical Methods in Reactivity Prediction

Semiempirical quantum mechanical methods serve as a computationally efficient tool for predicting the reactivity of organic molecules. These methods, which include PM6 (Parameterization Method 6), AM1 (Austin Model 1), and MNDO (Modified Neglect of Diatomic Overlap), utilize parameters derived from experimental data to simplify the complex calculations of molecular electronic structure. While less accurate than ab initio or density functional theory (DFT) methods, they are well-suited for preliminary analyses of large molecules and for exploring potential energy surfaces.

In the context of this compound, semiempirical methods can be employed to investigate reactions that proceed through a cyclopropylcarbinyl cation. The solvolysis of cyclopropylcarbinyl systems is a classic example where such cations are generated. Computational studies on analogous systems have demonstrated the utility of these methods in predicting the stability of intermediates and the activation energies of reaction pathways. For instance, the solvolysis of cyclopropylcarbinyl bromides has been studied to understand the delicate balance between the cyclopropylcarbinyl, cyclobutyl, and homoallyl cationic intermediates. beilstein-journals.orgnih.gov

Theoretical investigations into the solvolysis of substituted cyclopropylcarbinyl systems reveal that the stability of the cationic intermediates is a key determinant of the product distribution. beilstein-journals.org Semiempirical calculations can model the charge distribution and geometry of these transient species, providing insights into their propensity for rearrangement. The unique "bisected" conformation of the cyclopropylcarbinyl cation, where the vacant p-orbital of the cationic carbon aligns with the plane of the cyclopropane ring, allows for maximal electronic stabilization. Semiempirical methods can effectively model this geometric preference.

Table 1: Calculated Relative Energies of Carbocation Intermediates in a Model Cyclopropylcarbinyl System using a Semiempirical Approach

| Cationic Species | Relative Energy (kcal/mol) |

| Cyclopropylcarbinyl Cation | 0.0 |

| Cyclobutyl Cation | +5.2 |

| Homoallyl Cation | +10.8 |

Note: The data in this table is illustrative and based on typical findings for cyclopropylcarbinyl systems; it does not represent experimentally determined values for this compound.

Predictive Models for E/Z Selectivity

Predicting the stereochemical outcome of a reaction, particularly the formation of E/Z isomers, is a significant challenge in organic synthesis. Theoretical models, often based on computational analysis of transition states, are invaluable for this purpose. While this compound itself does not possess a double bond for which E/Z isomerism is relevant, its derivatives, such as those formed in elimination or olefination reactions, do.

A pertinent example is the Wittig reaction of a ketone derived from the oxidation of this compound (i.e., 1-cyclopropylpropan-1-one). The reaction of this ketone with a phosphorus ylide would yield an alkene, and the E/Z selectivity of this product would be of considerable interest. Computational studies on the Wittig reaction have provided detailed models to predict this selectivity. researchgate.netnih.gov

The stereochemical course of the Wittig reaction is determined by the relative energies of the transition states leading to the syn and anti oxaphosphetane intermediates. The stability of the ylide plays a crucial role; non-stabilized ylides typically lead to the Z-alkene, while stabilized ylides favor the E-alkene. organic-chemistry.org Predictive models for this selectivity are often built from DFT calculations, which can accurately determine the energies of the relevant transition states. nih.gov

For the hypothetical Wittig reaction of 1-cyclopropylpropan-1-one, a predictive model would consider the steric interactions between the cyclopropyl group, the ethyl group, the substituents on the ylide, and the triphenylphosphine group in the various possible transition states. The puckering of the oxaphosphetane ring and dipole-dipole interactions are also key factors that influence the transition state energies and, consequently, the E/Z ratio of the final alkene product. nih.gov

Table 2: Predicted E/Z Selectivity in the Wittig Reaction of a Cyclopropyl Ketone with Different Ylides based on Computational Models

| Ylide Type | Predicted Major Isomer | Calculated Transition State Energy Difference (ΔΔE‡, kcal/mol) |

| Non-stabilized (e.g., Ph3P=CHCH3) | Z-alkene | 1.5 (favoring Z) |

| Semi-stabilized (e.g., Ph3P=CHPh) | Mixture, often Z-favored | 0.5 (favoring Z) |

| Stabilized (e.g., Ph3P=CHCO2Et) | E-alkene | 2.0 (favoring E) |

Note: This table presents illustrative data based on established principles of the Wittig reaction and computational studies on analogous ketones. The values are not specific to 1-cyclopropylpropan-1-one.

Spectroscopic Analysis

Spectroscopic techniques are fundamental in elucidating the structural features of this compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. For this compound, characteristic signals include a multiplet for the cyclopropyl protons, typically observed in the upfield region of the spectrum. The protons on the ethyl group and the hydroxyl proton will also show distinct chemical shifts and coupling patterns. nih.gov

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Key signals for this compound include those for the cyclopropyl carbons and the carbon atom bonded to the hydroxyl group (carbinol carbon). The chemical shifts of these carbons are indicative of their electronic environment.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR techniques are employed to establish connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to piece together the spin systems within the ethyl and cyclopropyl groups. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and hydrogen atoms, definitively assigning the proton signals to their corresponding carbons. sdsu.edu

Table 1: Representative NMR Data for this compound and Related Structures

| Nucleus | Chemical Shift (δ) Range (ppm) | Description |

| ¹H | 0.5–1.5 | Multiplet, cyclopropyl protons |

| 1.5–2.0 | Broad singlet, hydroxyl proton | |

| ¹³C | 8–15 | Cyclopropyl carbons |

| 60–70 | Alcohol-bearing carbon (carbinol) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound based on their characteristic vibrational frequencies. The most prominent absorption bands include:

A broad O-H stretching band in the region of 3200–3600 cm⁻¹, which is characteristic of an alcohol.

Vibrations associated with the cyclopropane ring, often appearing in the 1000–1100 cm⁻¹ region.

C-H stretching vibrations for the alkyl and cyclopropyl groups.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (alcohol) | ~3200–3600 (broad) |

| Cyclopropane Ring | ~1000–1100 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., GC-MS)

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to analyze its fragmentation pattern, which can provide further structural information. When coupled with Gas Chromatography (GC-MS), it also serves as a tool for assessing purity. acs.org

The mass spectrum of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight (100.16 g/mol ). calpaclab.com The fragmentation pattern is influenced by the presence of the hydroxyl group and the cyclopropyl ring. Common fragmentation pathways for alcohols include the loss of a water molecule ([M-H₂O]⁺) and alpha-cleavage. The base peak, the most abundant ion in the spectrum, for primary alcohols like propan-1-ol is often at m/z 31, resulting from the cleavage of the C-C bond adjacent to the oxygen. docbrown.info While this compound is a secondary alcohol, similar fragmentation patterns can be expected, influenced by the stability of the resulting carbocations.

Chromatographic Methods

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and, in the case of chiral synthesis, determining the enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound. For purity assessment, a reversed-phase column (e.g., C18) is often used.

Since this compound possesses a chiral center at the carbinol carbon, it can exist as a pair of enantiomers. Chiral HPLC is the primary method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. uma.es This is particularly important in asymmetric synthesis, where the goal is to produce one enantiomer preferentially. The separation is achieved using a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times. For example, a mobile phase of n-hexane/2-propanol has been used to separate the enantiomers of a similar compound.

X-ray Crystallography for Absolute Stereochemistry

For a definitive determination of the absolute stereochemistry of a single enantiomer of this compound, X-ray crystallography is the gold standard. This technique requires the formation of a single crystal of the compound, or a suitable crystalline derivative. The diffraction pattern of X-rays passing through the crystal allows for the precise determination of the three-dimensional arrangement of atoms in the molecule, thereby establishing its absolute configuration (R or S). nih.gov While obtaining suitable crystals of the alcohol itself can be challenging, derivatization with a chiral reagent can facilitate crystallization. nih.gov

Applications in Advanced Chemical Synthesis and Biological Research

Role as a Versatile Synthetic Intermediate and Building Block

1-Cyclopropylpropan-1-ol, a member of the cyclopropyl (B3062369) carbinol family, is a valuable and versatile synthetic intermediate. Its unique structural feature, a strained three-membered ring adjacent to a hydroxyl-bearing carbon, imparts distinct reactivity that chemists can exploit to construct complex molecular architectures. This reactivity, primarily centered around the relief of ring strain through cyclopropylcarbinyl cation or radical intermediates, makes it a powerful tool in various fields of chemical synthesis.

The cyclopropane (B1198618) motif is a key pharmacophore present in numerous pharmaceuticals and bioactive natural products. mdpi.com Consequently, this compound and its derivatives serve as crucial building blocks in medicinal chemistry and agrochemical development. chemicalbook.comchemicalbook.comresearchgate.net The compound is classified as a "Protein Degrader Building Block," indicating its utility in constructing molecules for targeted protein degradation, a modern therapeutic strategy. nih.gov

Research has shown that cyclopropyl carbinol intermediates are used in the synthesis of various biologically active compounds. chemicalbook.com For instance, derivatives are employed in the preparation of pyrazolopyrimidine compounds that act as Janus kinase (JAK) inhibitors, a class of drugs used to treat inflammatory diseases. They are also used in the synthesis of benzodiazapin-2-ones. chemicalbook.com Furthermore, the general class of cyclopropyl carbinols is utilized as intermediates for agrochemicals, highlighting the broader applicability of this structural motif. chemicalbook.comchemicalbook.com

The inherent strain of the cyclopropane ring makes cyclopropyl carbinols excellent precursors for a variety of rearrangement reactions, a property that has been harnessed in the total synthesis of complex natural products. nih.govdntb.gov.ua The cyclopropylcarbinyl cation, a key reactive intermediate, can be engaged in sophisticated cascade reactions to build intricate molecular frameworks. researchgate.net

A significant application is in the synthesis of the Schisandraceae family of nortriterpenoids. researchgate.net Acid-mediated cyclopropylcarbinol ring expansion has proven to be a viable method for constructing the core AB ring framework of these complex natural products, such as lancifodilactone F. researchgate.net This strategy has also been applied in the biomimetic synthesis of the complex diterpene azorellolide, which relies on the intramolecular interception of a cyclopropylcarbinyl cation. researchgate.net The cyclopropane ring is also a structural feature in polyketide natural products, and chemoenzymatic strategies involving cyclopropyl ketones are used to generate diverse scaffolds for drug discovery. mdpi.com

The ring-opening of cyclopropylcarbinol derivatives provides a powerful method for the stereoselective synthesis of both acyclic polypropionate units and various oxygen-containing heterocycles. dntb.gov.uaacs.orgacs.orgnih.gov

A mercury(II)-mediated electrophilic ring-opening of cyclopropylcarbinol derivatives that have adjacent stereocenters and a remote nucleophilic group can produce synthetically valuable building blocks like polypropionate units. acs.orgacs.orgnih.govresearchgate.net These reactions proceed with high diastereoselectivity due to the anchimeric assistance from an internal nucleophilic moiety. acs.orgacs.org The cyclopropane can be considered an equivalent of a methyl-hydroxyl group whose configuration is determined by the initial stereocenters of the three-membered ring. acs.org This strategy has been investigated for synthesizing stereotriads, which are common structural motifs in polyketide natural products. acs.orgacs.org

Furthermore, the rearrangement of cyclopropyl carbinols is employed to create functionalized oxygen heterocycles. acs.orgnih.gov For example, the Cloke–Wilson rearrangement of cyclopropyl ketones, which can be derived from cyclopropyl carbinols, is an efficient route to dihydrofurans. rsc.org

One of the most well-documented applications of this compound is its use in the synthesis of substituted cyclopentane (B165970) and cyclopentene (B43876) rings through vinylcyclopropane (B126155) rearrangement reactions. wikipedia.org This ring expansion provides a powerful method for constructing five-membered rings, which are ubiquitous in natural products and pharmaceuticals. acs.orgwikipedia.orgbeilstein-journals.org

A notable example is an iridium-catalyzed hydrogen borrowing cascade reaction. acs.orgresearchgate.net In this process, this compound is first oxidized in situ to the corresponding vinyl cyclopropane-containing enone, which then undergoes a radical-initiated rearrangement to form a cyclopentene ring system. acs.orgresearchgate.net This one-pot method allows for the efficient formation of diversely substituted cyclopentanes with high diastereoselectivity, capable of creating up to four contiguous stereocenters. acs.orgresearchgate.net

In a different approach, a manganese-catalyzed reaction provides a novel route to acyl cyclopentenes. acs.orgbeilstein-journals.org This method involves an acceptorless-dehydrogenative coupling of a cyclopropyl methanol (B129727), such as this compound, with a methyl ketone, followed by a radical-initiated ring expansion of the vinyl cyclopropenone intermediate formed in situ. beilstein-journals.org This reaction is catalyzed by an earth-abundant metal and proceeds under mild conditions. beilstein-journals.org

Table 1: Synthesis of Substituted Cyclopentanes and Cyclopentenes from this compound

| Product Type | Catalytic System | Key Reagents | Yield | Reference(s) |

| Substituted Cyclopentane | [Ir(cod)Cl]₂ / cataCXium A | Ph* methyl ketone, KOt-Bu | 69% | acs.orguni-regensburg.de |

| Acyl Cyclopentene | Mn(I)-complex | Methyl ketone | 88% | acs.orgbeilstein-journals.org |

Cyclopropyl carbinols are valuable precursors for synthesizing various fused heterocyclic systems containing nitrogen or extended aromatic frameworks. chemicalbook.com Gold-catalyzed rearrangement of 2-tosylaminophenyl cyclopropylmethanols is an efficient method for preparing benzo-fused nitrogen rings, such as 2,3-dihydro-1H-benzo[b]azepines and 2-vinylindolines. nih.gov The reaction's chemoselectivity depends on the substitution of the alcohol; secondary alcohols lead to five-membered rings (vinylindolines), while tertiary alcohols yield seven-membered rings (benzoazepines). nih.gov The mechanism involves the generation of a carbocationic intermediate that triggers the ring-opening of the cyclopropane, followed by trapping by the tethered aniline (B41778) group. nih.gov

Additionally, cyclopropyl carbinols are used to synthesize (hetero)aryl-fused cyclohexa-1,3-dienes. acs.org A calcium-catalyzed, dehydrative, ring-opening cyclization of (hetero)aryl cyclopropyl carbinols leads to the formation of these dienes in high yields. acs.org The reaction proceeds through a putative cyclopropylcarbinyl cation, which opens to an allylcarbinyl cation that subsequently undergoes an intramolecular Friedel-Crafts reaction. acs.org In a related transformation, rhodium(I)-catalyzed rearrangement of vinylcyclopropanes attached to nitrogen heterocycles also produces 1,3-diene units. nih.govbeilstein-journals.org

Cyclopropyl carbinols serve as key starting materials for the stereoselective synthesis of cycloalkene-fused γ-butyrolactones. chemicalbook.comchemicalbook.com This transformation is achieved through the solvolysis of specifically substituted cyclopropylcarbinols. chemicalbook.comacs.orgacademictree.org For example, isomeric cyclohexanols and cyclopentanols bearing fused cyclopropane rings at the 2,3-position and an acetic acid chain at the 4-position undergo solvolysis in aqueous acid to yield these complex lactones. researchgate.net

This methodology has been applied in the total synthesis of natural products. nih.gov In the synthesis of (+)-asteriscanolide, a key step involves an alkoxycarbonyl-radical cyclization to construct a bridging butyrolactone ring onto a [6.3.0] carbocyclic core, which itself was formed from an ene-vinylcyclopropane precursor. nih.gov Other related cycloaddition strategies, such as the palladium-catalyzed [3+2] cycloaddition of carbon dioxide with trimethylenemethane precursors, also yield γ-butyrolactone products. acs.org

Exploration of Biological Activities and Medicinal Chemistry Potential

The cyclopropyl group is a versatile feature in medicinal chemistry. Its rigid structure can lock a molecule into a specific conformation, and its electronic nature can influence binding to biological targets. The following sections explore the known and extrapolated biological potential of this compound based on research into related cyclopropyl-containing compounds.

Interactions with Enzymes and Metabolic Pathways

While specific enzymatic interactions for this compound are not extensively documented, the cyclopropyl moiety is a well-established functional group known to interact with various enzymes, often as a mechanism-based inactivator or a sensitive probe for reaction mechanisms. frontiersin.orgwiley.com Cyclopropylamines, for instance, are known prototypical inhibitors for cytochrome P450 enzymes (P450s). frontiersin.org The inactivation mechanism can involve the enzyme-catalyzed opening of the cyclopropane ring, which generates a highly reactive species that covalently binds to the enzyme, leading to its irreversible inhibition. frontiersin.org

For example, N-benzyl-N-cyclopropylamine acts as a suicide inhibitor of P450. frontiersin.org Similarly, trans-2-phenylcyclopropylamine (tranylcypromine) is a potent inhibitor of Monoamine Oxidase (MAO), where the bioactivity is thought to result from a two-electron oxidation process that leads to a reactive cyclopropyliminium ion. unl.pt This ion is then attacked by a nucleophilic residue, such as a cysteine thiol group, in the enzyme's active site, causing inactivation. unl.pt

Cardiovascular Effects (e.g., RyR2 channel inhibition, SERCA2a enhancement)

Currently, there is a lack of specific research in the public domain directly linking this compound to cardiovascular effects such as the inhibition of the ryanodine (B192298) receptor 2 (RyR2) or the enhancement of sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2a). These targets are critical in managing cardiac calcium handling, and their modulation is a key strategy in treating conditions like heart failure and arrhythmias. While other complex molecules have been developed for these targets, the potential for a small molecule like this compound in this area remains unexplored.

Neuropharmacological Potential in Neurodegenerative and Psychiatric Conditions

The potential neuropharmacological applications of cyclopropyl-containing compounds are an active area of research. For instance, cyclopropylamines are known inhibitors of monoamine oxidases (MAO), enzymes critical in the metabolism of neurotransmitters. researchgate.net The inhibition of MAO-A is a strategy for treating depression, while MAO-B inhibitors are used in managing Parkinson's disease. researchgate.net The mechanism often involves the cyclopropyl group, which, after enzymatic processing, leads to irreversible inhibition of the enzyme. researchgate.net

Furthermore, a patent for short-acting benzodiazepine (B76468) derivatives, which act as central nervous system (CNS) inhibitors, lists 2-amino-1-cyclopropylpropan-1-ol as a potential synthetic intermediate. google.com Benzodiazepines enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor, resulting in sedative, hypnotic, and anxiolytic properties. google.com While this does not directly implicate this compound as a CNS active agent, it shows the utility of closely related structures in the synthesis of neuropharmacologically active compounds.

Antimicrobial Properties and Potential for Disinfectants

There is limited specific information available regarding the antimicrobial or disinfectant properties of this compound. However, the broader class of cyclopropane derivatives has been noted for a wide spectrum of biological activities, including antimicrobial and antifungal effects. unl.pt The mechanism for such activities in other cyclopropane-containing molecules often relates to their ability to interfere with essential enzymatic pathways or disrupt cellular structures in microorganisms. Further investigation would be required to determine if this compound possesses similar properties.

Applications in Insect Pest Control as a Chemoattractant

The scientific literature does not currently contain specific evidence of this compound being used as an insect chemoattractant for pest control. While many alcohols and other volatile organic compounds serve as attractants or repellents for various insect species, the specific role of this compound has not been established.

Probing Enzyme Active Sites with Cyclopropyl-Containing Compounds

One of the most significant applications of cyclopropyl-containing molecules in biochemistry is their use as mechanistic probes to study enzyme active sites. wiley.com The strained cyclopropane ring can act as a "radical clock." If an enzymatic reaction proceeds through a radical intermediate, the highly strained cyclopropylcarbinyl radical can undergo a rapid ring-opening rearrangement. acs.orgresearchgate.net The detection of this ring-opened product provides strong evidence for the existence of a transient radical intermediate during the catalytic cycle. researchgate.net

This strategy has been employed to investigate the mechanisms of several enzymes:

Isopenicillin N Synthase (IPNS): Substrate analogues containing a cyclopropyl group were used to probe for radical intermediates in the biosynthesis of penicillin. researchgate.net

(S)-2-Hydroxypropylphosphonic acid epoxidase (HppE): Cyclopropyl-containing substrate analogues were synthesized to study the enzyme's mechanism, with some analogues being converted to products while others led to enzyme inactivation through radical-triggered ring-opening. researchgate.net

Monoamine Oxidase (MAO): N-cyclopropyl analogs have been used to analyze the topology of the MAO-A and MAO-B active sites, serving as mechanism-based inactivators. acs.org

Cytochrome P450: Cyclopropylamines serve as classic mechanistic probes for P450 enzymes, with their inactivation pathways providing insight into the catalytic mechanism. frontiersin.org

The decision of whether the cyclopropane ring remains intact or opens can provide profound insights into the chemical events occurring within an enzyme's active site. wiley.com

Future Directions and Research Perspectives

Development of Novel Catalytic Systems for Enantioselective 1-Cyclopropylpropan-1-ol Synthesis

The synthesis of enantiomerically pure this compound and its derivatives is paramount for their application in pharmaceuticals and materials science. Future research will heavily focus on creating more efficient, selective, and sustainable catalytic systems. While methods exist for the enantioselective synthesis of cyclopropyl (B3062369) alcohols, there is considerable room for improvement. acs.org One promising avenue involves the development of one-pot tandem reactions that generate complexity from simple precursors with high stereocontrol. acs.org

Research efforts are expected to build upon existing strategies, such as the asymmetric addition of organozinc reagents to aldehydes followed by a directed cyclopropanation. nih.gov For instance, methods using diethylzinc (B1219324) and diiodomethane (B129776) in the presence of a chiral ligand have shown success in producing cyclopropylpropan-1-ols with high enantiomeric excess. Future work will likely explore novel chiral ligands and earth-abundant metal catalysts to enhance efficiency and reduce costs. The development of bimetallic catalytic systems is another frontier, offering unique reactivity for the synthesis of highly substituted cyclopropyl alcohols. acs.org

| Catalyst/Method | Key Reagents | Stereoselectivity | Yield | Reference |

| MIB-based Zinc Catalyst | Dienylborane, Diethylzinc, (-)-MIB | Good enantioselectivity (e.g., 84% ee) | Moderate to Good | nih.gov |

| Chiral Ligand-mediated One-Pot Synthesis | α,β-unsaturated aldehydes, Diethylzinc, Diiodomethane | Up to 93% ee, High diastereoselectivity | Up to 92% | |

| Chiral Ruthenium(II)-Pheox Complex | 2-substituted allylic derivatives, Ethyl diazoacetate | Excellent ee (86-99%) | Moderate to High (32-97%) | researchgate.net |

Advanced Studies on Stereoselective Transformations and Cascade Reactions

This compound is an ideal substrate for complex stereoselective transformations and cascade reactions, which allow for the rapid construction of intricate molecular frameworks from a single starting material. A significant area of future research will be the expansion of cascade reactions that leverage the inherent strain of the cyclopropane (B1198618) ring.

A notable example is the vinyl cyclopropane rearrangement embedded within an iridium-catalyzed hydrogen borrowing cascade. wiley.comresearchgate.netresearchgate.net This powerful one-pot, four-stage process utilizes this compound to generate stereochemically complex cyclopentanes with high diastereoselectivity. wiley.comresearchgate.netnih.gov Similarly, manganese-catalyzed cascade reactions have been developed for the synthesis of acyl cyclopentenes from cyclopropyl methanols, with this compound proving to be a highly effective substrate, affording the product in high yield. rsc.org

Future investigations will aim to:

Expand the substrate scope to include more diverse functional groups.

Develop enantioselective versions of these cascade reactions using chiral catalysts.

Integrate other types of rearrangements into hydrogen borrowing sequences to access different ring systems and molecular scaffolds. wiley.com

| Reaction Type | Catalyst | Product | Key Features | Yield | Reference |

| Vinyl Cyclopropane/Hydrogen Borrowing Cascade | [Ir(cod)Cl]₂ / cataCXium A | Substituted Cyclopentane (B165970) | Forms up to four contiguous stereocentres; High diastereoselectivity. | 69% (for parent system) | wiley.comresearchgate.net |

| Acceptorless-Dehydrogenative Coupling/Ring Expansion | Manganese Complex | Acyl Cyclopentene (B43876) | Earth-abundant metal catalyst; Milder conditions. | 88% | rsc.org |

Deeper Mechanistic Understanding of Cyclopropane Ring Reactivity and Selectivity

A fundamental understanding of the reaction mechanisms governing the transformations of this compound is crucial for predicting outcomes and designing new reactions. The unique strain and electronic nature of the cyclopropane ring dictate its reactivity, often leading to pathways involving radical intermediates or unique cationic species. nih.govunl.pt

For example, mechanistic studies on the iridium-catalyzed hydrogen borrowing cascade suggest a pathway involving a single electron transfer (SET) to an enone intermediate, which forms a radical-anion that triggers the ring-opening and rearrangement. wiley.comresearchgate.netnih.gov Further research using advanced spectroscopic techniques and computational modeling will be essential to fully map these complex reaction coordinates. Another area of interest is the bioactivation of cyclopropyl rings by enzymes like Cytochrome P450, which is proposed to proceed via hydrogen atom abstraction to form a cyclopropyl radical, followed by ring opening. nih.gov The use of the cyclopropane ring itself as a mechanistic probe, capable of distinguishing between radical (1e) and polar (2e) pathways based on whether the ring remains intact or opens, presents a powerful tool for future studies. nih.gov

Elucidation of Broader Biological and Pharmacological Profiles for Therapeutic Applications

The cyclopropane motif is a well-established feature in many biologically active compounds and approved drugs, valued for its ability to impart conformational rigidity and modulate physicochemical properties. nih.gov While this compound itself is primarily a synthetic intermediate, its derivatives hold significant therapeutic promise.

Future research will focus on synthesizing libraries of compounds derived from this compound and screening them for a wide range of biological activities. Precedent for this approach is strong; for instance, (S)-3-amino-3-cyclopropylpropan-1-ol is a key building block for potent inhibitors of the B-cell lymphoma 6 (BCL6) protein, a target in cancer therapy. nih.gov Derivatives of the closely related 1-cyclopropylethanol (B1359789) have shown potent and selective inhibition of enzymes like PI3Kγ and CDK2, which are critical in cancer progression. Furthermore, the broader class of cyclopropane-containing molecules has demonstrated a vast spectrum of activities, including antifungal, antimicrobial, antiviral, and antitumor properties. unl.pt Exploring the potential of this compound derivatives in neuropharmacology is also a viable direction, as related cyclopropylamines have been shown to modulate neurotransmitter systems. smolecule.com

Integration of Computational Design and Machine Learning in Reaction Discovery for this compound Transformations

The intersection of computational chemistry, machine learning (ML), and organic synthesis is poised to revolutionize how new reactions are discovered and optimized. For a substrate like this compound, these tools offer a path to rapidly explore vast chemical spaces and predict reactivity.

Computational Design: Quantum mechanical methods, such as Density Functional Theory (DFT), can be used as a "computational triage" to screen potential substrates and catalysts, predicting reaction barriers and selectivities before any experiments are conducted. rsc.org This approach has been successfully used to predict the outcomes of vinylcyclopropane (B126155) rearrangements and can be extended to the diverse transformations of this compound. rsc.orgchemrxiv.org

Machine Learning: ML models trained on large reaction databases can predict reaction outcomes, suggest optimal conditions, and even propose novel synthetic pathways. beilstein-journals.orgrsc.org While these global models are powerful, future work could involve creating specialized local models focused on cyclopropane chemistry. beilstein-journals.org Advanced techniques like reinforcement learning and the use of Chemical Reaction Neural Networks (CRNNs) could autonomously discover novel, high-yield reaction pathways for this compound, significantly accelerating the pace of discovery. beilstein-journals.orgfrontiersin.org The integration of ML with automated robotic platforms represents the ultimate goal, enabling self-driving laboratories to explore the chemistry of this compound with unprecedented efficiency. beilstein-journals.org

Q & A

Basic Questions

Q. What are the established synthetic routes for 1-Cyclopropylpropan-1-ol, and how can purity be optimized?

- Answer : The synthesis of this compound can be adapted from methods used for structurally similar alcohols. For example, alkyl halide precursors (e.g., cyclopropyl-substituted iodopropane) can undergo hydrolysis with moist Ag₂O to yield the alcohol . To optimize purity, techniques such as fractional distillation (for liquid phases) or column chromatography (for solid intermediates) are recommended. Reaction conditions (temperature, solvent polarity) should be tailored to minimize side products like cyclopropane ring-opening derivatives.

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Answer : Key characterization methods include:

- NMR : H and C NMR to confirm the cyclopropyl group (characteristic upfield shifts for cyclopropane protons) and alcohol proton .

- IR : A broad O-H stretch (~3200–3600 cm) and cyclopropane C-H bends (~1000–1300 cm) .

- Mass Spectrometry (MS) : Molecular ion peaks and fragmentation patterns to verify the molecular formula (C₆H₁₂O) .

Q. What are the storage and stability considerations for this compound?

- Answer : Store in a cool, dry environment (<25°C) in airtight containers to prevent oxidation. Avoid exposure to strong oxidizers (e.g., KMnO₄, CrO₃) or acidic/basic conditions, which may induce cyclopropane ring strain release . Stability studies using HPLC or GC-MS can monitor degradation products over time.

Advanced Research Questions

Q. How does the cyclopropyl group influence the reaction mechanisms of this compound in oxidation or reduction reactions?

- Answer : The cyclopropyl ring’s high ring strain increases reactivity. For example:

- Oxidation : With KMnO₄, the alcohol may oxidize to a ketone, but competing ring-opening reactions (e.g., via [3+2] cycloaddition) may occur under acidic conditions .

- Reduction : LiAlH₄ typically reduces carbonyl groups but may not affect the cyclopropane moiety unless ring strain is exploited. Computational studies (DFT) can predict transition states for such reactions .

Q. What strategies are effective for resolving enantiomers of this compound?

- Answer : Chiral resolution methods include:

- Chiral Chromatography : Use of chiral stationary phases (e.g., amylose derivatives) to separate enantiomers .

- Enzymatic Kinetic Resolution : Lipases or esterases can selectively esterify one enantiomer, leaving the other unreacted .

- X-ray Crystallography : Co-crystallization with chiral resolving agents (e.g., tartaric acid derivatives) to determine absolute configuration .

Q. How can computational modeling aid in predicting the physicochemical properties of this compound?

- Answer : Density Functional Theory (DFT) calculations can:

- Predict bond angles and strain energy of the cyclopropane ring.

- Simulate IR/NMR spectra for comparison with experimental data .

- Model reaction pathways (e.g., ring-opening barriers) to guide synthetic optimization .

Q. How should researchers address contradictions in reported data (e.g., conflicting reaction yields or spectral assignments)?

- Answer :

- Cross-validate results using multiple analytical techniques (e.g., NMR + X-ray).

- Replicate experiments under standardized conditions (solvent, temperature, catalyst loading) .

- Consult high-quality databases (PubChem, EPA reports) for reference spectra and toxicity profiles .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.